molecular formula C11H11ClO B2998054 [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol CAS No. 921195-33-7

[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol

Cat. No.: B2998054
CAS No.: 921195-33-7
M. Wt: 194.66
InChI Key: SGHLTBOCITXBJN-UHFFFAOYSA-N
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Description

[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a chlorophenyl substituent

Properties

IUPAC Name

[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHLTBOCITXBJN-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1=CC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(/C1=C/C2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol can be compared with other similar compounds, such as:

    [(2E)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol: This isomer differs in the configuration around the double bond, which can affect its reactivity and biological activity.

    [(2-Chlorophenyl)methylidene]cyclopropyl]methanol: Lacks the specific (2Z) configuration, leading to different chemical properties.

The uniqueness of [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets.

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